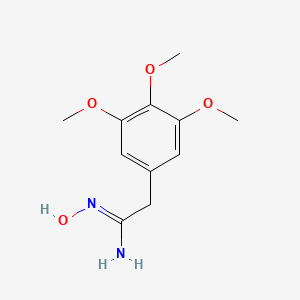

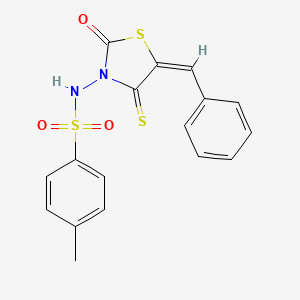

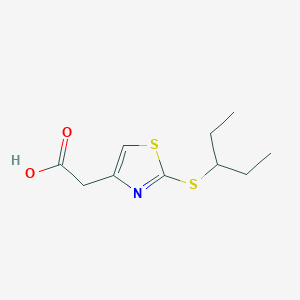

![molecular formula C15H16N2O2 B2732160 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1986367-48-9](/img/structure/B2732160.png)

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (AMTN) is an organic compound belonging to the class of benzo[b]naphthyridinone derivatives. It is a colorless solid with a molecular weight of 298.32 g/mol and is soluble in methanol, ethanol, and acetic acid. It is a promising compound due to its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis and Biological Activity

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one and its derivatives have been explored in various synthetic and biological contexts. For instance, dibenzo[b,h][1,6]naphthyridines, synthesized from 2-acetylaminobenzaldehyde, show strong fluorescence and change in fluorescence intensities upon intercalation into double-stranded DNA, suggesting potential applications in DNA-binding studies and fluorescent probes (Okuma et al., 2014). This chemical framework has also been identified for its inhibitory activities in cytotoxic test systems, hinting at possible antineoplastic properties (Chang et al., 1999).

Chemical Synthesis Advances

The compound's structure has facilitated the development of novel synthetic methodologies. For example, a substrate-design approach led to the synthesis of new tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, showcasing the versatility of this compound in facilitating multicomponent reactions and the construction of complex molecular architectures (Wen et al., 2010). Additionally, its derivatives have been synthesized for investigations into their structural properties and potential as N-oxides and acetoxy derivatives, further enriching the chemistry of naphthyridines (Khaldeeva & Konshin, 1976).

Neuroprotective and Enzyme Inhibition Properties

Research into 1,8-naphthyridine derivatives has unveiled compounds with significant inhibition of acetylcholinesterase and butyrylcholinesterase, alongside a notable neuroprotective profile. These findings underscore the potential of such compounds in the development of therapies for neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Fluorescence and DNA Detection

Moreover, 1,4-dihydrodibenzo[b,h][1,6]naphthyridines have been synthesized, displaying enhanced fluorescence upon interaction with double-stranded DNA. This property suggests their utility in the turn-on type detection of DNA, with implications for biological assays and diagnostic applications (Okuma et al., 2017).

properties

IUPAC Name |

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQYWBZONHZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2732077.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)

![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)

![N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2732096.png)

![Methyl 4-[3-[2-[[(Z)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-1,3-thiazol-4-yl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2732099.png)